molecular formula C10H14N2O2 B3321081 Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate CAS No. 131020-42-3

Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

Cat. No. B3321081
CAS RN: 131020-42-3
M. Wt: 194.23 g/mol
InChI Key: QESIQRNNBMQYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate” is a compound with the CAS Number: 26785-89-7. It has a molecular weight of 180.21 and its IUPAC name is methyl 4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylate .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate” were not found, there are related compounds with documented synthesis methods. For instance, heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .


Molecular Structure Analysis

The InChI Code for “Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate” is 1S/C9H12N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h5-6H,2-4H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

“Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate” is a white to yellow solid .

Future Directions

While specific future directions for “Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate” were not found, related compounds have been studied for their potential therapeutic applications .

properties

IUPAC Name

methyl 2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6-11-8-4-3-7(10(13)14-2)5-9(8)12-6/h7H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESIQRNNBMQYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an autoclave 6.8 g (30 mmols) of methyl 2-methylbenzimidazole-5-carboxylate hydrochloride, 6.0 g of 5% palladium-barium sulfate and 140 ml of acetic acid were charged and hydrogenation was carried out at 80° C. for 115 hours under 60 atms with stirring. After cooling, 5% palladium-barium sulfate was filtered off and the filtrate was distilled off under reduced pressure. After 200 ml of water was added to the residue, 1 N sodium hydroxide solution was added to the mixture at 0° to 5° C. to adjust pH to 9 to 10 followed by extraction with ethyl acetate. The ethyl acetate layer was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was subjected to silica gel column chromatography and eluted with methylene chloride-methanol (10 : 1) to give 0.70 g (12.0%) of methyl 2-methyl-4,5,6,7-tetrahydrobenzimidazole-5-carboxylate.
Name
methyl 2-methylbenzimidazole-5-carboxylate hydrochloride
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
Reactant of Route 5
Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.